

Basic research applications of GNE-7915 tosylate

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Compound of Interest

Compound Name: GNE-7915 tosylate

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An In-depth Technical Guide to the Basic Research Applications of **GNE-7915 Tosylate**

Audience: Researchers, scientists, and drug development professionals.

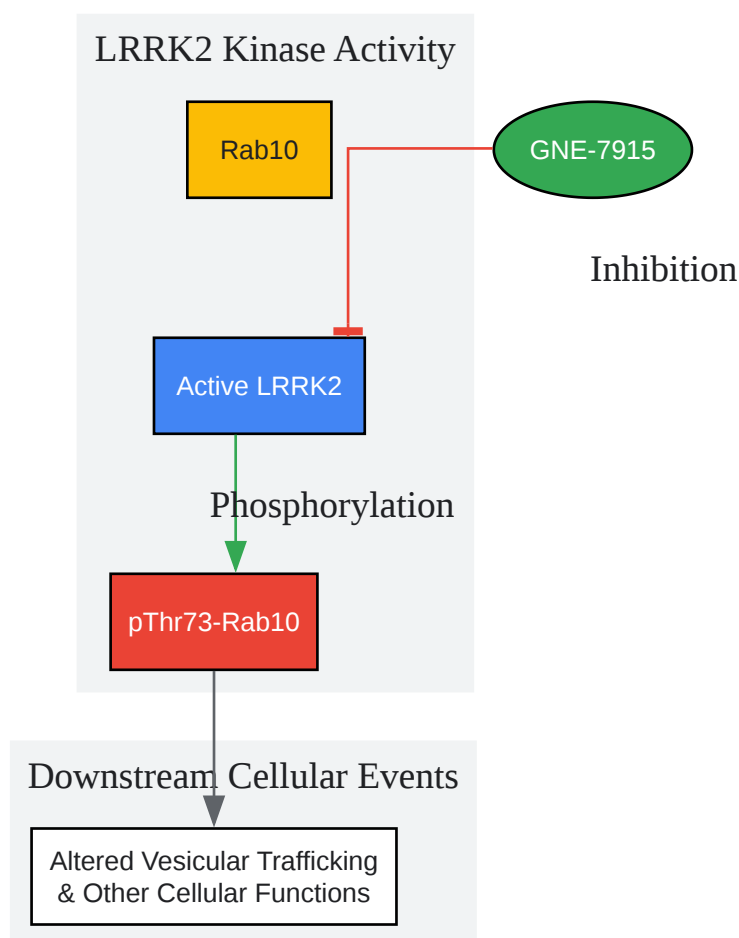
Introduction

GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Developed through property and structure-based drug design, it serves as a critical tool for investigating the kinase-dependent functions of LRRK2 in both physiological and pathological contexts.[5] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD), and inhibiting its kinase activity is a leading therapeutic strategy.[4] GNE-7915's favorable pharmacological profile, including metabolic stability and brain penetration across multiple species, makes it an invaluable asset for preclinical research aimed at understanding LRRK2 biology and validating it as a drug target.[4][5]

Mechanism of Action

GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 in its active conformation to block its catalytic activity.[6] The primary molecular consequence of LRRK2 inhibition by GNE-7915 is the reduction of phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key substrate of LRRK2 is a subset of Rab GTPases, with phosphorylation of Rab10 at the Threonine 73 (Thr73) residue being a well-established biomarker of LRRK2 kinase activity.[7][8] Inhibition of LRRK2 by GNE-7915

leads to a measurable decrease in pThr73-Rab10 levels.[7] Additionally, LRRK2 inhibition results in the dephosphorylation of LRRK2 at serine residues S910 and S935, which serves as an indirect cellular marker of target engagement.[8][9]



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Caption: GNE-7915 inhibits LRRK2, preventing Rab10 phosphorylation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GNE-7915, demonstrating its potency and selectivity.

Table 1: Potency of GNE-7915

Parameter	Value	Species/System	Reference
IC ₅₀	9 nM	Cell-free LRRK2 assay	[1] [3] [4]
K _i	1 nM	Cell-free LRRK2 assay	[2] [3] [10]

| Cellular K_i | 9 nM | pLRRK2 cellular assay | [\[10\]](#) |

Table 2: Kinase Selectivity Profile of GNE-7915

Assay Type	Panel Size	Key Findings	Reference
Invitrogen Kinase Profiling	187 kinases	At 0.1 μM, only TTK showed >50% inhibition.	[1] [10]
DiscoverX KinomeScan	392 kinases	At 0.1 μM, >65% probe displacement for only LRRK2, TTK, and ALK.	[1]
Specific Kinase Comparison	N/A	>3200-fold selective over JAK2; 53-fold selective over TTK.	[11]

| Cerep Receptor Profiling | Expanded brain panels | >70% inhibition of the 5-HT_{2B} receptor at 10 μM. | [\[1\]](#) |

Experimental Protocols and Research Applications

GNE-7915 is utilized in a variety of in vitro and in vivo experimental settings to probe LRRK2 function.

In Vitro Application: Cellular LRRK2 Target Engagement Assay

This assay is fundamental for confirming the ability of GNE-7915 to inhibit LRRK2 kinase activity within a cellular context. It typically measures the phosphorylation status of LRRK2 substrates.

Detailed Methodology:

- **Cell Culture:** Culture human embryonic kidney (HEK293) cells stably overexpressing a pathogenic LRRK2 mutant (e.g., G2019S) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Plate cells in multi-well plates. Once confluent, treat the cells with a dose-response curve of GNE-7915 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[\[12\]](#)
- **Cell Lysis:** Aspirate the media and wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.
- **Western Blot Analysis:**
 - Normalize protein amounts for all samples and separate proteins by SDS-PAGE.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
 - Incubate the membrane overnight at 4°C with primary antibodies against pThr73-Rab10 and total Rab10 (or total LRRK2 and a loading control like GAPDH).
 - Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein for each treatment condition and normalize to the vehicle control. Determine the IC_{50} value by fitting the dose-response data to a four-parameter logistic curve.

Caption: Workflow for a cellular LRRK2 target engagement assay.

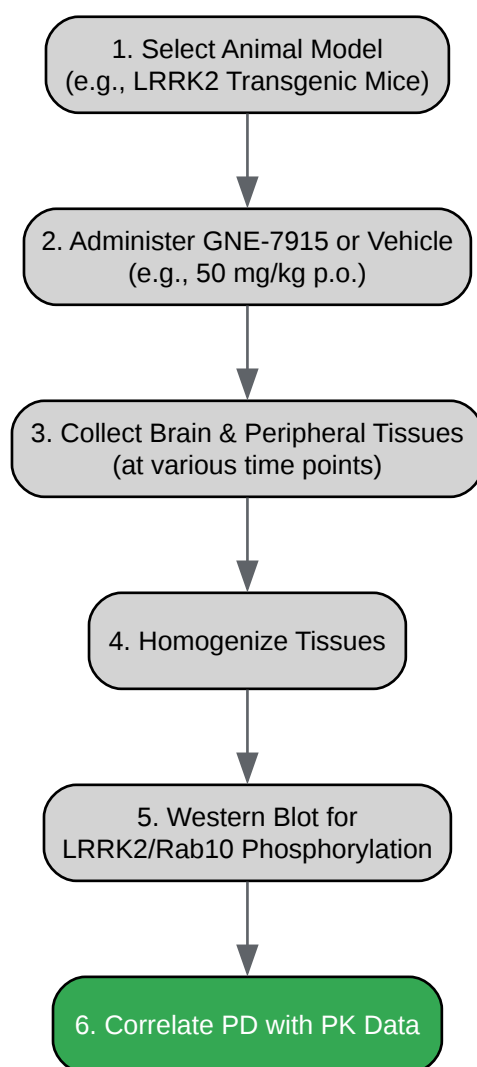
In Vivo Application: Pharmacodynamic Assessment in a Mouse Model

This type of study is crucial for establishing the relationship between GNE-7915 dose, exposure, and target inhibition in a living organism, particularly in the brain.

Detailed Methodology:

- Animal Model: Use transgenic mice expressing human LRRK2, such as BAC transgenic mice with the G2019S mutation or LRRK2 R1441G knock-in mice.^{[3][7]} House animals under standard conditions with ad libitum access to food and water.
- Compound Administration: Administer GNE-7915 via a relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection. A typical dose might be 50 mg/kg.^[3] Include a vehicle control group.
- Tissue Collection: At predetermined time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize the animals.^[7] Rapidly dissect and collect tissues of interest, such as the brain (striatum, cortex) and peripheral organs (e.g., lung, kidney).^[7] Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
- Pharmacokinetic (PK) Analysis (Optional but Recommended): Collect blood samples at the same time points to measure plasma concentrations of GNE-7915 using LC-MS/MS, allowing for PK/PD modeling.
- Tissue Processing: Homogenize the frozen tissues in lysis buffer containing protease and phosphatase inhibitors.

- Pharmacodynamic (PD) Analysis: Use the tissue homogenates to perform Western blot analysis as described in the in vitro protocol to measure the levels of pThr73-Rab10, total Rab10, pSer935-LRRK2, and total LRRK2.
- Data Analysis: Quantify the change in phosphorylation of LRRK2 or its substrates in the tissue homogenates at different time points and dose levels relative to the vehicle-treated group. Correlate the pharmacodynamic effect with the pharmacokinetic profile of GNE-7915.



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Caption: Workflow for an in vivo LRRK2 pharmacodynamic study.

Selectivity and Off-Target Considerations

While GNE-7915 is highly selective for LRRK2, it is not completely specific. At concentrations significantly higher than its LRRK2 IC₅₀, it can inhibit other kinases, most notably TTK and ALK.[1] It also acts as a moderately potent antagonist of the serotonin receptor 5-HT_{2B}. [1] These off-target activities are critical considerations for researchers when designing experiments and interpreting results, as they could lead to confounding effects unrelated to LRRK2 inhibition. Long-term studies in mice have shown that GNE-7915 can reduce α-synuclein oligomers without causing the adverse lung and kidney effects seen with some other LRRK2 inhibitors at high doses.[7][8] However, studies in non-human primates have reported that GNE-7915 can cause the accumulation of lamellar bodies in type II pneumocytes in the lungs, a finding consistent with LRRK2 knockout phenotypes.[13]

Physicochemical Properties

Table 3: Physicochemical Properties of GNE-7915 and its Tosylate Salt

Property	GNE-7915 (Free Base)	GNE-7915 Tosylate	Reference
CAS Number	1351761-44-8	2070015-00-6	[1][4][14][15]
Molecular Formula	C ₁₉ H ₂₁ F ₄ N ₅ O ₃	C ₂₆ H ₂₉ F ₄ N ₅ O ₆ S	[1][4][14]
Molecular Weight	443.40 g/mol	615.60 g/mol	[1][4][14]
Appearance	Off-white to light yellow solid	White crystal powder	[1][16]

| Solubility | Soluble in DMSO (up to 100 mg/mL) | Soluble in DMSO |[1] |

Conclusion

GNE-7915 tosylate is a cornerstone research tool for the LRRK2 field. Its high potency, selectivity, and ability to penetrate the central nervous system allow for robust interrogation of LRRK2 kinase function in a wide range of preclinical models. The detailed experimental protocols provided herein serve as a guide for researchers to effectively utilize GNE-7915 to investigate the role of LRRK2 in cellular signaling, explore its involvement in the pathogenesis of Parkinson's disease, and evaluate the therapeutic potential of LRRK2 inhibition. Careful

consideration of its off-target profile is essential for the rigorous interpretation of experimental outcomes.

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